BenchChemオンラインストアへようこそ!

5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide

Physicochemical property optimization Bioisostere replacement Lead optimization

5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide (CAS scaffold core: 220291-93-0) is a sp³-rich spirocyclic building block comprising a four-membered oxetane ring fused via a spiro carbon to a six-membered piperidine ring bearing an N-carboxamide functionality. This scaffold belongs to the broader class of spirocyclic oxetane-azacycles that have been established as bioisosteric replacements for morpholine and piperidine motifs in medicinal chemistry.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B13566409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(CCO2)C(=O)N
InChIInChI=1S/C8H14N2O2/c9-7(11)10-4-5-12-8(6-10)2-1-3-8/h1-6H2,(H2,9,11)
InChIKeyYFJJYHSSBMAKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide: A Spirocyclic Oxetane-Piperidine Carboxamide Building Block for Drug Discovery


5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide (CAS scaffold core: 220291-93-0) is a sp³-rich spirocyclic building block comprising a four-membered oxetane ring fused via a spiro carbon to a six-membered piperidine ring bearing an N-carboxamide functionality. This scaffold belongs to the broader class of spirocyclic oxetane-azacycles that have been established as bioisosteric replacements for morpholine and piperidine motifs in medicinal chemistry [1]. The incorporation of the oxetane into a spirocyclic framework imparts distinct physicochemical properties—including modulated lipophilicity, enhanced aqueous solubility, and improved metabolic stability—relative to conventional six-membered saturated heterocycles [2]. The carboxamide at position 8 provides a modular handle for further derivatization or direct incorporation into target molecules. Derivatives of this scaffold have demonstrated potent activity against G protein-coupled receptors (GPR43, EC₅₀ = 8 nM) and enzymes (HSD17β13, IC₅₀ < 100 nM), confirming its compatibility with high-affinity target engagement in drug-relevant assays [3][4].

Why Generic Morpholine or Piperidine Carboxamides Cannot Replace 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide in Property-Driven Design


Generic morpholine-based or piperidine-based carboxamides are widely used as solubilizing and conformational elements in drug discovery, yet they carry well-characterized liabilities: morpholine is a known substrate for oxidative metabolism by cytochrome P450 enzymes, and both morpholine and piperidine exhibit limited three-dimensional character (low fraction of sp³-hybridized carbons, Fsp³) that may compromise target selectivity [1]. The 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide scaffold addresses these limitations through its spirocyclic oxetane architecture: the four-membered oxetane ring is resistant to oxidative metabolism via microsomal epoxide hydrolase (mEH)-mediated clearance rather than CYP450 pathways, the spiro junction locks the relative orientation of the oxetane oxygen and piperidine nitrogen into a defined dihedral angle, and the overall scaffold achieves a higher Fsp³ while reducing logD compared to morpholine equivalents—effects that have been demonstrated quantitatively in the broader spirocyclic oxetane class [2][3]. Simple substitution of a morpholine carboxamide with a linear-chain or monocyclic analog would forfeit these combined advantages in metabolic stability, physicochemical profile, and conformational preorganization.

Quantitative Differentiation Evidence for 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide vs. Morpholine, Piperidine, and Alternative Spirocyclic Scaffolds


Aqueous Solubility and Lipophilicity Modulation: Spirocyclic Oxetane vs. Morpholine in Matched Molecular Pairs

The spirocyclic oxetane scaffold class (including 5-oxa-8-azaspiro[3.5]nonane) has been demonstrated to significantly enhance aqueous solubility while reducing lipophilicity compared to morpholine when evaluated in matched molecular pair analyses. In the foundational study by Wuitschik et al., replacing a gem-dimethyl group with an oxetane ring increased aqueous solubility by a factor ranging from 4-fold to over 4,000-fold depending on the molecular context, while simultaneously reducing the logD (pH 7.4) [1]. Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane were shown to be structural analogues of morpholine that 'are even able to supplant the latter in its solubilizing ability' [1]. The 2024 review by Benedetti and Micouin explicitly states that azaspirocycles exhibit 'higher solubility, higher basicity, decreased lipophilicity and better metabolic stability than their six-membered ring piperazine, piperidines, morpholines or thiomorpholines counterparts' and that 'a similar trend can be observed with spirocyclic oxetanes' [2]. For the specific core scaffold 5-oxa-8-azaspiro[3.5]nonane (CAS 220291-93-0), computed logP values range from 0.200 to 0.529, and the predicted pKa is 9.09 ± 0.20, indicating balanced lipophilicity and basicity suitable for oral drug-like space .

Physicochemical property optimization Bioisostere replacement Lead optimization

Metabolic Stability: Spirocyclic Oxetane Scaffold Resistance to CYP450-Mediated Oxidative Metabolism vs. Morpholine

Morpholine is widely recognized as a substrate for oxidative N-dealkylation by cytochrome P450 enzymes, which can lead to rapid metabolic clearance and the generation of reactive metabolites [1]. In contrast, spirocyclic oxetane-containing scaffolds resist CYP450-mediated oxidation. The oxetane ring is preferentially metabolized via microsomal epoxide hydrolase (mEH), a non-CYP450 clearance pathway that reduces the risk of CYP-mediated drug-drug interactions [1]. For a closely related spirocyclic oxetane scaffold (2-oxa-7-azaspiro[3.5]nonane, the 2-oxa regioisomer), microsomal stability assays in human liver microsomes have demonstrated a half-life (t₁/₂) exceeding 120 minutes, indicating high metabolic stability [2]. The 2024 review by Benedetti and Micouin further confirms that spirocyclic scaffolds exhibit 'better metabolic stability than their six-membered ring piperazine, piperidines, morpholines or thiomorpholines counterparts' [3]. Additionally, the 2019 study by Toselli et al. demonstrated that oxetane-containing ring systems can direct metabolic clearance via mEH, 'thus potentially decreasing the dependence on cytochromes P450' [4].

Metabolic stability Microsomal clearance Cytochrome P450 avoidance

GPR43 (FFAR2) Agonist Potency: 5-Oxa-8-azaspiro[3.5]nonane-Containing Derivative vs. Morpholine and Piperidine Analogs Within the Same Patent Series

In US Patent US10059713 (Takeda Pharmaceutical), a derivative incorporating the 5-oxa-8-azaspiro[3.5]nonane scaffold—specifically 7-(2-fluorobenzenesulfonyl)-2-methyl-4-{5-oxa-8-azaspiro[3.5]nonan-8-yl}-5H-pyrrolo[3,2-d]pyrimidin-6-amine (Example 237)—exhibited an EC₅₀ of 8 nM at the human GPR43 (Free Fatty Acid Receptor 2) receptor, measured via intracellular calcium flux in a fluorescent dye-based assay [1]. Within the same patent, morpholine-containing analogs demonstrated comparable potencies: Example 281 (a 2-(trifluoromethyl)morpholine derivative) showed EC₅₀ = 3 nM, and Example 217 (a 2,5-dimethylmorpholine derivative) showed EC₅₀ = 2 nM [2][3]. A non-spirocyclic analog (Example 175) also showed EC₅₀ = 8 nM [4]. This intra-patent comparison demonstrates that the 5-oxa-8-azaspiro[3.5]nonane scaffold achieves single-digit nanomolar target potency comparable to optimized morpholine-based analogs, while offering the additional physicochemical and metabolic stability advantages inherent to the spirocyclic oxetane architecture [5].

GPR43 agonism GPCR drug discovery Metabolic disease

HSD17β13 Enzyme Inhibition: 5-Oxa-8-azaspiro[3.5]nonane Scaffold vs. Alternative Spirocyclic Scaffolds Within the Same Patent

US Patent Application US20240034736 discloses a series of HSD17β13 inhibitors incorporating various spirocyclic scaffolds. Compound 19.82, which contains the 5-oxa-8-azaspiro[3.5]nonan-8-yl moiety (2,6-Difluoro-3-(3-methyl-5-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)-5-(trifluoromethyl)phenol), exhibited IC₅₀ < 100 nM against the HSD17β13 enzyme [1]. A comparator from the same patent series, Compound 19.116, which employs the 7-oxa-4-azaspiro[2.5]octane scaffold (a smaller spirocyclic system with a [2.5] rather than [3.5] ring size), also showed IC₅₀ < 100 nM [2]. While both scaffolds achieve sub-100 nM potency, the [3.5] scaffold (oxetane-piperidine) provides a larger, more functionalizable piperidine ring compared to the [2.5] scaffold (oxetane-pyrrolidine), offering greater synthetic versatility for further optimization of substituent vectors and ADME properties [3].

HSD17β13 inhibition Metabolic liver disease Spirocyclic scaffold comparison

Conformational Preorganization: Spirocyclic Oxetane Rigidity vs. Flexible Morpholine and Piperidine Rings

The spirocyclic junction in 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide locks the oxetane oxygen and piperidine nitrogen into a fixed relative orientation, eliminating the conformational自由度 (degrees of freedom) present in morpholine and piperidine rings. The 2024 review by Benedetti and Micouin emphasizes that 'the rigidity of the spirocyclic system can lock the conformation of the molecule and optimize the orientation of binding elements in a controlled manner, leading to an improved efficacy and/or selectivity profile' [1]. In a practical demonstration of this principle, the oxa-azaspiro scaffold class was exploited for triple re-uptake inhibition (SERT, NET, DAT) where the constrained geometry was essential for achieving the desired polypharmacology profile. Bettati et al. reported that 'in silico techniques were successfully employed to predict the rank order of derivatives based on their binding affinities to the monoamine transporters, SERT, NET and DAT' and that the conformational constraint of the spirocyclic scaffold was key to achieving selective triple inhibition [2]. The 5-oxa-8-azaspiro[3.5]nonane scaffold has zero rotatable bonds between the oxetane and piperidine rings, compared to freely rotating bonds in acyclic or monocyclic morpholine/piperidine analogs [3].

Conformational restriction Spirocyclic scaffold Target selectivity

Scalable Synthesis and Library Enablement: Multi-Gram Access and 419-Compound Library Generation

The spirocyclic oxetane-piperidine scaffold class has been demonstrated to be synthetically tractable at scale. Geary et al. (2017) reported a two-step gold-catalyzed propargylic alcohol rearrangement to access densely functionalized spirocyclic oxetane-piperidine scaffolds, with the key cyclization step validated on a 40-gram scale [1]. This scalable route enabled the preparation of 419 lead-like compounds based on the scaffold for the European Lead Factory, a public-private partnership for early drug discovery [1]. This contrasts with the earlier six-step synthesis of 2-oxa-7-azaspiro[3.5]nonane reported by Carreira and co-workers, which proceeded in only 4% overall yield and required expensive starting materials [2]. The improved synthetic accessibility directly benefits procurement: whereas earlier spirocyclic oxetane scaffolds were constrained by cost and availability, the 5-oxa-8-azaspiro[3.5]nonane core (and its carboxamide derivatives) can now be sourced in multi-gram quantities at competitive costs, enabling their routine use in medicinal chemistry programs.

Scalable synthesis Library production European Lead Factory

High-Impact Application Scenarios for 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide Based on Quantitative Evidence


Replacement of Morpholine Carboxamides in Lead Series with CYP450-Mediated Metabolic Liability

In lead optimization programs where morpholine-containing carboxamides exhibit unacceptably high intrinsic clearance due to CYP450-mediated N-dealkylation (t₁/₂ < 30 min in human liver microsomes), the 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide scaffold offers a direct bioisosteric replacement strategy. The oxetane ring is processed via microsomal epoxide hydrolase (mEH) rather than CYP450, with closely related spirocyclic oxetane scaffolds demonstrating t₁/₂ > 120 min in human liver microsomes [1][2]. This metabolic pathway shift simultaneously addresses the dual problems of rapid clearance and CYP-mediated drug-drug interaction risk. The GPR43 agonist data from US10059713 confirm that this scaffold replacement can be achieved while maintaining single-digit nanomolar target potency (EC₅₀ = 8 nM for the 5-oxa-8-azaspiro derivative vs. EC₅₀ = 2–3 nM for the most potent morpholine analogs) [3].

Improving Aqueous Solubility Without Increasing Molecular Weight or Introducing Additional Heteroatoms

For lipophilic lead compounds requiring solubility enhancement, the 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide scaffold provides a solubility gain of 4- to >4,000-fold (depending on the structural context) when replacing a gem-dimethyl group, while simultaneously reducing logD [1]. This is achieved without adding molecular weight beyond the oxetane ring (MW increase of only 14 Da vs. a gem-dimethyl group) and without introducing additional hydrogen bond donors or acceptors beyond those already present. The computed logP of 0.200–0.529 for the core scaffold and predicted pKa of ~9.09 place it within the optimal range for oral absorption, making it particularly suitable for programs targeting oral bioavailability improvement in BCS Class II/IV compounds .

Conformationally Constrained Scaffold for Polypharmacology or Selective Target Engagement

When target binding requires a defined spatial relationship between hydrogen bond donor/acceptor pairs—as demonstrated for the triple re-uptake inhibitors targeting SERT, NET, and DAT simultaneously—the locked dihedral angle between the oxetane oxygen and piperidine nitrogen in 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide provides a conformational constraint that flexible morpholine or piperidine rings cannot achieve [2]. This preorganization can enhance binding enthalpy and selectivity, as evidenced by the successful application of oxa-azaspiro scaffolds in triple transporter inhibition [2]. The scaffold is also represented in patent literature for GPR43, HSD17β13, and DNA-PK targets, confirming its broad applicability across diverse target classes [3][4].

Library Synthesis and High-Throughput Screening Campaigns for the European Lead Factory Model

For organizations conducting large-scale library synthesis for screening, the demonstrated 40-gram scale synthesis of spirocyclic oxetane-piperidine scaffolds and the successful generation of 419 lead-like compounds for the European Lead Factory validate the scaffold's suitability for parallel chemistry and high-throughput workflows [5]. The N-carboxamide functionality at position 8 provides a direct diversification point compatible with amide coupling, urea formation, and sulfonylation reactions, enabling rapid analog generation. The scaffold's balanced physicochemical profile (logP 0.2–0.5, MW ~127 for the core, TPSA ~21.3 Ų) positions it well within lead-like chemical space, reducing the risk of property-related attrition in downstream optimization.

Quote Request

Request a Quote for 5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.